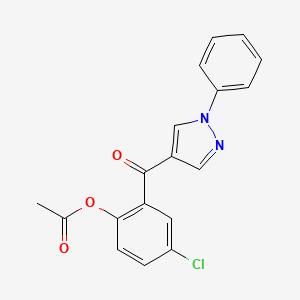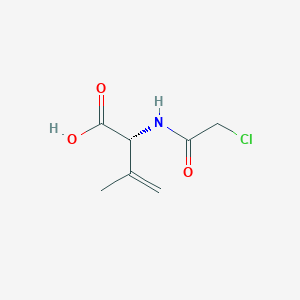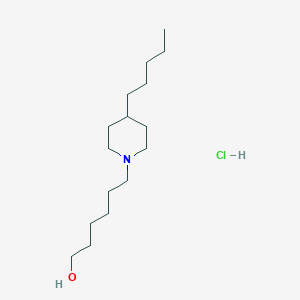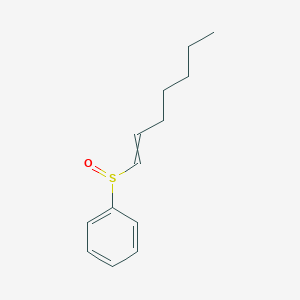
N-Hexyl-N,N-dioctyloctan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and laboratory applications due to its ability to facilitate the formation of micelles and enhance the solubility of hydrophobic compounds in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N,N-dioctyloctan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctyloctan-1-amine with hexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N,N-dioctyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halide ions.
Ion-Exchange Reactions: Often conducted in aqueous solutions with various salts to facilitate the exchange of the bromide ion with other anions.
Major Products Formed
Substitution Reactions: Products include N-Hexyl-N,N-dioctyloctan-1-aminium hydroxide or other substituted ammonium salts.
Ion-Exchange Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N,N-dioctyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to enhance the rate of reactions between compounds in different phases.
Biology: Employed in the extraction and purification of biomolecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-Hexyl-N,N-dioctyloctan-1-aminium bromide is primarily based on its ability to form micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in aqueous environments. The compound interacts with molecular targets through electrostatic and hydrophobic interactions, facilitating the transport and stabilization of various substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium chloride
- Trioctylmethylammonium bromide
Uniqueness
N-Hexyl-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst compared to other similar compounds with different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
61175-82-4 |
|---|---|
Molekularformel |
C30H64BrN |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
hexyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C30H64N.BrH/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RFHUQYXNINANHX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)

